ethyl (5-nitro-2{H}-tetrazol-2-yl)acetate

Analytical Chemistry Quality Control Synthetic Intermediate Procurement

Ethyl (5-nitro-2H-tetrazol-2-yl)acetate (CAS 359868-61-4, ≥98%) is a strategic bifunctional intermediate combining a 5-nitrotetrazole ring with an ethyl acetate side chain. Its unique N2-alkyl regiochemistry and nitro substituent deliver enhanced energetic density (detonation velocity up to 7,909 m/s) and distinct SAR profiles for URAT1 inhibitor discovery. The protected ester handle enables selective hydrolysis or amidation. With 98% purity, it ensures reproducible results in multi-step syntheses, MOF ligand design, and in silico energetic materials screening. Ideal for melt-cast explosive development and pharmaceutical lead optimization.

Molecular Formula C5H7N5O4
Molecular Weight 201.142
CAS No. 359868-61-4
Cat. No. B2418656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (5-nitro-2{H}-tetrazol-2-yl)acetate
CAS359868-61-4
Molecular FormulaC5H7N5O4
Molecular Weight201.142
Structural Identifiers
SMILESCCOC(=O)CN1N=C(N=N1)[N+](=O)[O-]
InChIInChI=1S/C5H7N5O4/c1-2-14-4(11)3-9-7-5(6-8-9)10(12)13/h2-3H2,1H3
InChIKeyFJSRIWJWANJPSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (5-nitro-2H-tetrazol-2-yl)acetate (CAS 359868-61-4): Procurement-Grade Energetic Precursor and Tetrazole Building Block


Ethyl (5-nitro-2H-tetrazol-2-yl)acetate (CAS 359868-61-4), also known as ethyl 2-(5-nitrotetrazol-2-yl)acetate, is a synthetic 5-nitrotetrazole derivative with the molecular formula C5H7N5O4 and a molecular weight of 201.14 g/mol . The compound incorporates both a nitro-substituted tetrazole ring and an ethyl acetate side chain, creating a bifunctional architecture that serves as a versatile intermediate for constructing more complex molecular frameworks. The 5-nitro group contributes energetic character and serves as a synthetic handle, while the ethyl acetate moiety enables further functionalization through ester hydrolysis, amidation, or nucleophilic displacement . Predicted physicochemical properties include a density of 1.70 ± 0.1 g/cm³ and a boiling point of 394.3 ± 44.0 °C .

Why Ethyl (5-nitro-2H-tetrazol-2-yl)acetate Cannot Be Replaced with Generic Tetrazole Analogs in Demanding Applications


In both energetic materials synthesis and medicinal chemistry, substitution of ethyl (5-nitro-2H-tetrazol-2-yl)acetate with simpler tetrazole analogs typically fails due to the compound's unique combination of three structural features absent in generic alternatives: (i) the 5-nitro substituent, which markedly increases nitrogen content and energetic density compared to unsubstituted or amino-substituted tetrazoles [1]; (ii) the N2-alkylation regiochemistry, which determines the spatial orientation of the ester-bearing side chain and influences downstream molecular geometry in coordination chemistry and drug design [2]; and (iii) the ethyl ester functionality, which provides both a protected carboxylic acid equivalent and a specific reactivity profile distinct from methyl esters (differential hydrolysis kinetics) or free acids (solubility and handling differences). Generic substitution with a non-nitrated tetrazole or an N1-alkylated isomer would alter the electronic properties, steric environment, and subsequent synthetic trajectory, compromising the integrity of the final target compound in multi-step sequences .

Quantitative Differentiation Evidence for Ethyl (5-nitro-2H-tetrazol-2-yl)acetate: Procurement Decision Data


Commercial Purity Specification: 98% Assay as a Procurement-Relevant Quality Benchmark

The target compound is commercially available at a purity specification of 98%, as documented by established specialty chemical suppliers. This purity level exceeds the typical 95% industry threshold for building-block grade reagents and provides a defined quality baseline for both energetic materials synthesis and medicinal chemistry applications . The documented purity enables reliable stoichiometric calculations and minimizes purification burdens in multi-step synthetic sequences .

Analytical Chemistry Quality Control Synthetic Intermediate Procurement

Validated Utility as Energetic Precursor: Synthesis of 1,2,4-Oxadiazole-Bridged Melt-Cast Candidates

Ethyl (5-nitro-2H-tetrazol-2-yl)acetate has been successfully converted to 2-(5-nitro-2H-tetrazol-2-yl)acetonitrile, which served as the key starting material for synthesizing three N-CH2-C linkage bridged energetic compounds: NTOM, NTOF, and NTOA [1]. These downstream products exhibited detonation velocities ranging from 7,271 m/s (NTOF) to 7,909 m/s (NTOM), thermal decomposition points exceeding 240°C, impact sensitivities >40 J, and friction sensitivities >360 N [1]. The compound thus serves as a gateway intermediate to a structurally defined class of energetic materials with characterized performance parameters.

Energetic Materials Melt-Cast Explosives Tetrazole Chemistry

Therapeutic Scaffold Potential: Tetrazole Acetic Acid Derivatives as URAT1 Inhibitors

Tetrazole acetic acid derivatives, a structural class to which ethyl (5-nitro-2H-tetrazol-2-yl)acetate belongs (as the ester prodrug/ precursor form), have been documented as inhibitors of the urate anion exchanger 1 (URAT1) transporter [1]. This target is clinically validated for the treatment of hyperuricemia and gout. The tetrazole moiety in this compound class serves as a metabolically stable carboxylic acid bioisostere, potentially offering improved pharmacokinetic profiles compared to non-heterocyclic carboxylic acid-containing analogs [2]. The ethyl ester form provides a protected handle for prodrug design or subsequent functional group interconversion.

Medicinal Chemistry URAT1 Inhibition Gout Therapeutics

Predicted Density Benchmark: Foundation for Energetic Materials Design Calculations

The predicted density of ethyl (5-nitro-2H-tetrazol-2-yl)acetate is 1.70 ± 0.1 g/cm³ . This value provides a computational benchmark for comparing energetic potential against other tetrazole building blocks. For context, the crystal densities of downstream NTOM, NTOF, and NTOA products synthesized from this precursor range from 1.66 g/cm³ to 1.87 g/cm³ [1], demonstrating that the precursor's density aligns with the lower-to-mid range of its functionalized derivatives.

Energetic Materials Computational Chemistry Density Prediction

Optimal Procurement Scenarios for Ethyl (5-nitro-2H-tetrazol-2-yl)acetate Based on Evidence-Backed Differentiation


Synthesis of Next-Generation Melt-Cast Energetic Materials

Research groups and defense contractors developing melt-cast explosives should prioritize ethyl (5-nitro-2H-tetrazol-2-yl)acetate as a key precursor. The compound provides a validated synthetic route to N-CH2-C bridged energetic materials with experimentally characterized detonation velocities up to 7,909 m/s (exceeding TNT by approximately 14.6%) and thermal decomposition points exceeding 240°C [1]. The 98% commercial purity specification ensures reliable stoichiometry for multi-gram to multi-kilogram scale-up efforts .

Medicinal Chemistry Programs Targeting URAT1 for Hyperuricemia and Gout

Pharmaceutical discovery teams pursuing URAT1 inhibitors should consider ethyl (5-nitro-2H-tetrazol-2-yl)acetate as a structurally differentiated scaffold for lead optimization. Tetrazole acetic acid derivatives have been documented in drug target databases as URAT1 inhibitors, with the tetrazole moiety functioning as a metabolically stable carboxylic acid bioisostere [1]. The ethyl ester form provides a protected synthetic handle that can be hydrolyzed to the free acid or converted to amides and other derivatives . The compound's 98% purity specification supports reliable structure-activity relationship (SAR) studies .

Computational Design and in silico Screening of Novel Energetic Compounds

Computational chemists and materials informatics groups should utilize ethyl (5-nitro-2H-tetrazol-2-yl)acetate in virtual screening libraries for energetic materials discovery. The predicted density of 1.70 ± 0.1 g/cm³ [1] provides a quantitative benchmark for density functional theory (DFT) calculations and machine learning models aimed at predicting detonation performance. The compound's well-defined molecular structure, containing both a high-nitrogen tetrazole ring and a modifiable ester side chain, makes it an ideal test case for in silico library enumeration and property prediction workflows .

Coordination Chemistry and Metal-Organic Framework (MOF) Construction

Researchers in coordination chemistry and MOF synthesis should procure ethyl (5-nitro-2H-tetrazol-2-yl)acetate as a bifunctional ligand precursor. Upon ester hydrolysis, the resulting 2-(5-nitro-2H-tetrazol-2-yl)acetic acid provides both a nitrogen-rich tetrazole coordination site and a carboxylate binding moiety. The 5-nitro substituent modulates the electron density of the tetrazole ring, potentially influencing metal binding affinities and the resulting framework's stability [1]. The N2-alkylation regiochemistry ensures a defined spatial orientation of the metal-binding groups, a critical parameter for predictable network topology .

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